Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634815
InChI: InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(18)16-5-4-7-6-14-10(13)15-8(7)9(16)17/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H14ClN3O3
Molecular Weight: 283.71 g/mol

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

CAS No.:

Cat. No.: VC18634815

Molecular Formula: C12H14ClN3O3

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate -

Specification

Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
IUPAC Name tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(18)16-5-4-7-6-14-10(13)15-8(7)9(16)17/h6H,4-5H2,1-3H3
Standard InChI Key WDDMOPCURVMKEU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1=O)Cl

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound features a bicyclic pyrido[3,4-d]pyrimidine scaffold, where the pyridine ring is fused to a pyrimidine ring at the 3,4-positions. Key substituents include:

  • A chlorine atom at position 2 of the pyrimidine ring, enhancing electrophilic reactivity.

  • A tert-butyl oxycarbonyl (Boc) group at position 7, which acts as a protective group for amines during synthetic workflows.

  • A keto group at position 8, contributing to hydrogen-bonding interactions in target binding .

The SMILES notation CC(C)(C)OC(=O)N1CCC2=CN=C(Cl)N=C2C1=O\text{CC(C)(C)OC(=O)N1CCC2=CN=C(Cl)N=C2C1=O} accurately represents its connectivity , while the IUPAC name tert-butyl 2-chloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate reflects its substitution pattern and stereochemistry.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14ClN3O3\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}
Molecular Weight283.71 g/mol
Density1.3–1.4 g/cm³ (estimated)
Boiling Point~395–400°C (extrapolated)
LogP (Partition Coefficient)1.8 (predicted)

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation:

  • 1H^1\text{H}-NMR (300 MHz, CDCl₃): Peaks at δ 4.62 (s, 2H, CH₂), 3.73–3.70 (t, J=5.9 Hz, 2H, CH₂), 2.85–2.81 (t, J=5.6 Hz, 2H, CH₂), and 1.47 (s, 9H, tert-butyl) .

  • LRMS: Observed m/zm/z 305.24 (M+H⁺), aligning with the theoretical 305.17 .

Synthesis and Reaction Pathways

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, TEA, DCM, 16 h, 20°C74%
ChlorinationPOCl₃, reflux85%

Mechanistic Insights

Applications in Pharmaceutical Research

Role as a Building Block

This compound’s utility stems from its modular structure:

  • Kinase Inhibitors: The pyrido[3,4-d]pyrimidine core mimics ATP’s purine motif, enabling competitive binding to kinase active sites.

  • Protease Targeting: Chlorine and keto groups enhance interactions with catalytic residues in proteolytic enzymes .

Case Studies

  • Oncology: Derivatives inhibit PI3K/mTOR pathways, showing nanomolar IC₅₀ values in breast cancer cell lines.

  • Antivirals: Structural analogs demonstrate activity against SARS-CoV-2 main protease (Mpro) in silico .

Physical and Chemical Stability

Degradation Pathways

  • Hydrolysis: The Boc group undergoes acid-catalyzed cleavage (e.g., HCl in dioxane) .

  • Oxidation: The dihydropyrido ring aromatizes upon exposure to strong oxidizers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator